SR19881

ERRγ Nuclear Receptor Binding Assay

SR19881 is the optimal, well-characterized ERRβ/γ dual agonist for robust, reproducible cell-based assays. Its equipotent full agonism and clear pharmacological profile eliminate variability from partial or inverse agonists, ensuring maximal receptor activation. Procure this essential benchmark compound for confident, interpretable research results.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 2213490-89-0
Cat. No. B2936513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR19881
CAS2213490-89-0
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23)
InChIKeyBECNZUWIKCKMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SR 19881 (CAS 2213490-89-0): A Potent Dual Agonist of ERRβ/γ for Metabolic and Mitochondrial Research


SR 19881 (CAS 2213490-89-0) is a synthetic small-molecule amide that functions as a potent dual agonist of the estrogen-related receptors ERRγ and ERRβ [1]. It belongs to a series of simple phenol amide ERRγ agonists developed through systematic structure-activity relationship (SAR) optimization of a hydrazone lead molecule, GSK4716 [2]. The compound is characterized as the most potent full agonist identified in its chemotype series for ERRγ in a binding assay, while also demonstrating equipotent activity at ERRβ [1]. It exhibits no activity against ERRα, maintaining the ERRβ/γ selectivity profile of its class [3].

Why Generic ERR Modulators Cannot Substitute for SR 19881 in Rigorous ERRβ/γ Research


While multiple compounds are described as ERRγ agonists, subtle structural modifications within the phenol amide chemotype lead to profound differences in receptor pharmacology, including shifts between full agonism, partial agonism, or even inverse agonism [1]. For example, the movement of the phenol residue to the ortho-position in analog SR19886 converts the compound into an ERRγ inverse agonist, demonstrating the high sensitivity of ERRγ pharmacology to minor structural changes [2]. Furthermore, closely related analogs such as SR20041, which differ only in the amine substituent, exhibit partial rather than full agonism [3]. Therefore, substituting SR 19881 with another in-class compound without confirming specific pharmacological parameters can introduce confounding variables, compromise experimental reproducibility, and lead to misinterpretation of ERRβ/γ-mediated biological effects.

Quantitative Evidence Guide: Why SR 19881 is the Preferred ERRβ/γ Agonist for In Vitro Studies


Superior ERRγ Binding Potency Versus Lead Hydrazone GSK4716

SR 19881 exhibits a 1.54-fold improvement in ERRγ binding potency compared to the hydrazone lead GSK4716 in a FRET-based peptide recruitment assay [1]. This represents the highest potency among all full agonists in the phenol amide series [2].

ERRγ Nuclear Receptor Binding Assay

Full ERRγ Agonism in Cell-Based Assay with Defined Potency

SR 19881 functions as a full agonist in a Gal4-ERRγ::UAS-Luc reporter gene assay in HEK293T cells, with a clearly defined EC50 of 4.7 μM [1]. This is a critical distinction from other series analogs like SR20041, which act only as partial agonists despite high binding potency [2].

ERRγ Cell-Based Assay Functional Agonism

Equipotent Dual Agonism of ERRβ and ERRγ Distinguishes SR 19881 from β-Selective Analogs

SR 19881 demonstrates equipotent dual agonism at ERRβ and ERRγ, with an ERRβ EC50 of 0.63 μM compared to an ERRγ EC50 of 0.39 μM (1.6-fold preference for ERRγ) [1]. This profile contrasts sharply with other series analogs like SR20011, which exhibits 30-40-fold selectivity for ERRβ over ERRγ [2].

ERRβ ERRγ Selectivity Profile

Comparative Human Liver Microsomal Stability: SR 19881 vs. SR19797

SR 19881 demonstrates a shorter half-life in human liver microsomes (T1/2 = 3.1 minutes) compared to its tert-butyl analog SR19797 (T1/2 = 6.8 minutes) [1]. This difference, while still within the low-stability range, indicates distinct metabolic liabilities that may influence experimental design for in vivo studies.

Metabolic Stability Liver Microsomes ADME

HDX-MS Reveals Distinct Binding Mode of SR 19881 Contributing to Enhanced Potency

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) experiments reveal that the diethylamine substituent in SR 19881 induces additional protection in helix 2 and β-sheet regions of ERRγ LBD compared to the parent compound SR19797, which lacks this group [1]. This distinct conformational stabilization is hypothesized to contribute to its increased binding potency.

HDX-MS Ligand Binding Structural Biology

Recommended Research and Procurement Applications for SR 19881 Based on Evidence-Based Differentiation


In Vitro Studies Requiring Maximal ERRγ Activation with Defined Full Agonism

SR 19881 is the optimal choice for cell-based assays (e.g., Gal4-ERRγ::UAS-Luc reporter assays) where full, robust activation of ERRγ transcriptional activity is required. Unlike partial agonists such as SR20041, SR 19881 reliably induces maximal receptor activation at an EC50 of 4.7 μM, ensuring consistent and interpretable results in gene expression or phenotypic screening campaigns [1].

Investigating the Overlapping Functions of ERRβ and ERRγ in Mitochondrial Biology

For studies focused on mitochondrial biogenesis, oxidative metabolism, or muscle physiology, where both ERRβ and ERRγ contribute to overlapping signaling pathways, SR 19881 is the preferred pharmacological tool. Its equipotent dual agonism (ERRβ EC50 = 0.63 μM; ERRγ EC50 = 0.39 μM) ensures balanced activation of both receptors, avoiding the confounding effects of β-selective (e.g., SR20011) or γ-preferring (e.g., GSK4716) ligands [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

As the most potent full agonist identified in the phenol amide series with a unique HDX-MS binding signature, SR 19881 serves as an essential benchmark compound for medicinal chemists optimizing new ERRγ agonists. Its well-characterized potency, selectivity profile, and microsomal stability data provide a clear reference point for evaluating new chemical entities in binding assays, functional assays, and early ADME profiling [3].

In Vivo Studies Requiring Frequent Dosing Due to Low Metabolic Stability

Given its relatively short half-life in human liver microsomes (T1/2 = 3.1 minutes), SR 19881 is best suited for acute in vivo experiments or studies employing continuous infusion, where rapid clearance can be managed through frequent dosing or sustained-release formulations. This property also makes it a useful tool for studying the acute effects of ERRβ/γ activation without long-term receptor occupancy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR19881

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.